molecular formula C9H13NO2 B2384375 (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol CAS No. 1379445-11-0

(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

Cat. No.: B2384375
CAS No.: 1379445-11-0
M. Wt: 167.208
InChI Key: ILFKFOKAPPGUOP-MRVPVSSYSA-N
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Description

(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is a chiral enantiomer belonging to the class of 2-amino-1-phenylethanol derivatives. This chemical scaffold is of significant interest in medicinal chemistry and organic synthesis, particularly as a key chiral building block for the development of active pharmaceutical ingredients (APIs) . The 2-methoxyphenyl substitution pattern is a distinct structural feature present in various biologically active molecules. As a β-amino alcohol, the compound possesses two functional groups—a primary amine and a secondary alcohol—on adjacent carbon atoms, making it a versatile precursor for synthesizing more complex heterocyclic structures like thiazolidinones, which are known to be explored for their antimicrobial and antitubercular properties . The specific (S)-enantiomer provided is crucial for achieving targeted biological activity, as chirality often plays a defining role in a molecule's interaction with biological systems. While precise mechanisms of action for this specific compound require researcher determination, its core structure suggests potential application in designing novel therapeutic agents. Processes for producing such optically active derivatives can involve stereospecific synthesis or enzymatic resolution techniques to ensure high enantiomeric purity [citation:3). Handling and Safety: While a specific safety data sheet for this compound was not identified, general precautions for handling amino alcohols should be followed. It is advised to use personal protective equipment, including lab coats, gloves, and safety goggles, and to perform all manipulations in a well-ventilated area or chemical fume hood . Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. All information presented is for informational purposes only and is not intended to be a representation or warranty of any kind. Researchers should conduct their own safety and suitability assessments for the compound in their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-amino-1-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFKFOKAPPGUOP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Chiral 1,2 Amino Alcohols in Organic Synthesis and Medicinal Chemistry

Chiral 1,2-amino alcohols are a class of organic compounds characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms, at least one of which is a stereocenter. This structural motif is of paramount importance in the fields of organic synthesis and medicinal chemistry due to its prevalence in a vast array of biologically active molecules and its utility as a versatile synthetic tool.

The significance of chiral 1,2-amino alcohols is underscored by their presence in numerous natural products and pharmaceuticals. nih.govresearchgate.net For instance, this framework is a key feature in various drugs, including certain antibiotics, antivirals, and cardiovascular agents. researchgate.netacs.org The specific stereochemistry of these compounds is often crucial for their biological activity, as different enantiomers can exhibit markedly different or even opposing physiological effects.

In the realm of organic synthesis, chiral 1,2-amino alcohols are highly valued as chiral auxiliaries, ligands for asymmetric catalysis, and versatile building blocks. nih.gov As chiral auxiliaries, they can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and often recovered. When used as ligands, they can coordinate with metal catalysts to create a chiral environment that promotes the formation of one enantiomer of a product over the other with high selectivity. researchgate.net The development of efficient synthetic methods for accessing enantiomerically pure 1,2-amino alcohols, such as asymmetric transfer hydrogenation, is therefore an active area of research. acs.org

Rationale for Focused Academic Research on 1s 2 Amino 1 2 Methoxyphenyl Ethan 1 Ol

While extensive research has been conducted on the broader class of chiral 1,2-amino alcohols, focused academic investigations into (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol are more specialized. The rationale for its study stems from a combination of its specific structural features and the potential for these features to impart advantageous properties in various applications.

The presence of a methoxy (B1213986) group at the ortho position of the phenyl ring is a key structural element. This group can influence the compound's conformational preferences and its electronic properties through both inductive and resonance effects. In the context of its use as a chiral ligand in asymmetric catalysis, the methoxy group can act as a hemilabile coordinating group, potentially enhancing the stability and modulating the reactivity of the metal catalyst. This can lead to improved enantioselectivity and efficiency in catalytic transformations.

Furthermore, as a synthetic intermediate, this compound provides a scaffold that can be elaborated into more complex molecules. Its specific stereochemistry and functional groups make it a valuable precursor for the synthesis of targeted pharmaceutical compounds where the 2-methoxyphenyl moiety is a desired pharmacophore. The exploration of this compound is thus driven by the continuous need for novel chiral building blocks that can expand the toolbox of synthetic and medicinal chemists.

Overview of Key Research Trajectories and Scholarly Contributions for the Compound

Asymmetric Reduction Strategies for Prochiral Ketone Precursors of this compound

A primary route to chiral β-amino alcohols involves the asymmetric reduction of their corresponding prochiral α-amino ketones. The key precursor for this compound in these strategies is 2-amino-1-(2-methoxyphenyl)ethanone. The stereochemical outcome of the reduction of the carbonyl group is controlled by a chiral catalyst or reagent, leading to the desired (S)-enantiomer of the alcohol.

Catalytic Transfer Hydrogenation Approaches in Stereoselective Formation

Catalytic transfer hydrogenation has emerged as a powerful and practical method for the asymmetric reduction of ketones, offering an alternative to methods requiring high-pressure hydrogenation. nih.gov This technique typically employs a simple hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. santiago-lab.com Ruthenium-based catalysts, in particular, have demonstrated high efficacy and enantioselectivity in the reduction of α-amino ketones. nih.gov

For the synthesis of this compound, a suitable strategy would involve the use of a chiral ruthenium catalyst, such as one complexed with a tosylated diamine ligand (e.g., Ru-TsDPEN), to facilitate the transfer of hydrogen from a donor to the carbonyl group of 2-amino-1-(2-methoxyphenyl)ethanone. The catalyst's chiral environment directs the hydrogenation to one face of the prochiral ketone, yielding the (1S)-alcohol with high enantiomeric excess. This method is advantageous due to its operational simplicity and the ability to be performed under mild conditions. nih.govsantiago-lab.com

Table 1: Representative Catalysts and Conditions for Asymmetric Transfer Hydrogenation
Catalyst SystemHydrogen DonorTypical SubstrateEnantioselectivity (% ee)
(R,R)-Teth-TsDPEN-RuFormic acid/triethylamineα-heteroaryl amino cycloalkanonesExcellent
Ruthenium-diphosphine-diamine complexH₂α-N-heteroaryl ketonesUp to >99%

Enantioselective Reductions Utilizing Chiral Reducing Agents

The use of stoichiometric chiral reducing agents is another established method for the enantioselective synthesis of alcohols from prochiral ketones. These reagents are often borane (B79455) complexes or modified metal hydrides that incorporate a chiral ligand.

One common class of such reagents is chirally modified borohydrides, where a chiral ligand, often derived from an amino acid, modulates the reactivity and stereoselectivity of the borohydride (B1222165). For the synthesis of this compound, a chiral reducing agent prepared from borane and a chiral amino alcohol, such as (S)-valinol, could be employed.

Another significant class of reagents for this transformation is oxazaborolidines, often used in catalytic amounts in conjunction with a stoichiometric borane source (e.g., borane-tetrahydrofuran (B86392) complex). The Corey-Bakshi-Shibata (CBS) reduction is a well-known example of this approach. In this method, a catalytic amount of a chiral oxazaborolidine, derived from a chiral amino alcohol like proline, coordinates to both the borane and the ketone, facilitating a highly enantioselective reduction. The application of this methodology to 2-amino-1-(2-methoxyphenyl)ethanone would be expected to yield this compound with high enantiopurity.

Chiral Auxiliary-Mediated Asymmetric Syntheses of the Amino Alcohol Scaffold

Chiral auxiliary-mediated synthesis is a robust and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.org In this approach, an enantiomerically pure chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

Design and Application of Chiral Auxiliaries

For the synthesis of β-amino alcohols, chiral auxiliaries such as Evans oxazolidinones and pseudoephedrine have proven to be highly effective. santiago-lab.comwikipedia.orgnih.gov These auxiliaries can be acylated with a suitable carboxylic acid derivative, and the resulting chiral imide can then undergo stereoselective enolate formation and subsequent reactions.

In a potential synthesis of this compound, an Evans oxazolidinone, derived from an amino acid like valine or phenylalanine, could be acylated with 2-methoxy-2-phenylacetic acid. The resulting N-acyloxazolidinone could then be subjected to a reaction to introduce the amino group or a precursor thereof at the α-position. The chiral auxiliary would direct this functionalization to occur from the less hindered face of the enolate, thereby establishing the desired stereochemistry.

Alternatively, pseudoephedrine can be used as a chiral auxiliary. researchgate.netharvard.edu It can be converted to the corresponding amide with a suitable carboxylic acid. The resulting amide can be enolized and then undergo diastereoselective alkylation or amination. The chelation of the lithium enolate with the hydroxyl group of the pseudoephedrine creates a rigid conformation that effectively shields one face of the enolate.

Table 2: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryTypical ApplicationKey Feature
Evans OxazolidinonesAsymmetric aldol (B89426) reactions, alkylationsSteric hindrance directs incoming electrophiles
PseudoephedrineAsymmetric alkylationsForms a rigid chelated enolate
CamphorsultamVarious asymmetric transformationsHighly crystalline derivatives aid in purification

Diastereoselective Control in Intermediate Steps

The success of a chiral auxiliary-mediated synthesis hinges on the high level of diastereoselectivity in the key bond-forming step. In the case of using an Evans auxiliary, the formation of a Z-enolate is typically favored, which then reacts with an electrophile from the face opposite to the bulky substituent on the oxazolidinone ring. santiago-lab.com This reliable facial bias leads to the formation of one diastereomer in high excess.

Similarly, with a pseudoephedrine auxiliary, deprotonation with a lithium amide base generates a lithium enolate that is believed to form a stable chelate with the auxiliary's hydroxyl group. This chelation creates a rigid structure that effectively blocks one face of the enolate, leading to high diastereoselectivity in subsequent alkylation or other electrophilic substitution reactions. After the desired stereocenter is installed, the chiral auxiliary can be cleaved under mild conditions, for example, by reduction with a hydride reagent to afford the desired β-amino alcohol.

Chiral Pool Synthesis and Derivatization Routes from Related Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials. mdpi.comresearchgate.net This approach is highly attractive as the initial stereocenter is already present, and the synthetic challenge lies in modifying the starting material to the target molecule while preserving the initial chirality.

For the synthesis of this compound, a plausible chiral pool precursor would be an L-amino acid bearing a suitable aromatic side chain. For instance, L-phenylalanine or a derivative thereof could serve as a starting point. The synthetic strategy would involve the modification of the carboxylic acid functionality and the phenyl ring.

A potential synthetic route could begin with the protection of the amino group of a suitable L-amino acid derivative. The carboxylic acid could then be reduced to the corresponding primary alcohol. Subsequent chemical manipulations would be required to introduce the 2-methoxy substituent on the phenyl ring, if not already present in the starting material. Finally, the protecting group on the amine would be removed to yield the target compound. This strategy leverages the inherent chirality of the starting amino acid to establish the stereocenter at the carbon bearing the amino group. The stereochemistry of the hydroxyl-bearing carbon would need to be controlled in a subsequent step, for example, through a stereoselective reduction of a ketone intermediate.

Novel Synthetic Pathways and Methodological Advancements for the Compound

Recent research has highlighted several innovative approaches for the asymmetric synthesis of chiral 1,2-amino alcohols, including this compound. These methods prioritize high enantioselectivity, yield, and atom economy. Key advancements include the use of sophisticated catalytic systems, such as ruthenium-catalyzed asymmetric transfer hydrogenation, asymmetric reduction with chiral oxazaborolidine catalysts, and biocatalytic methods.

A particularly relevant development is the highly efficient synthesis of the analogous compound, (R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol, through the asymmetric transfer hydrogenation of the corresponding α-amino ketone hydrochloride. This methodology, utilizing a ruthenium catalyst with a chiral diamine ligand, demonstrates the potential for synthesizing structurally similar compounds with high enantiopurity.

The following interactive table summarizes the typical reaction conditions and outcomes for the asymmetric transfer hydrogenation of a closely related substrate, providing a model for the synthesis of the target compound.

CatalystLigandSubstrateReducing AgentSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Ru(II)(S,S)-Ts-DPEN2-Amino-1-(4-methoxyphenyl)ethanone HClHCOOH/TEAMethanol (B129727)40>95>99

This data underscores the effectiveness of transition-metal catalysis in achieving high levels of stereocontrol in the synthesis of chiral amino alcohols. Further methodological advancements include the development of novel chiral ligands and the optimization of reaction parameters to enhance both catalytic activity and enantioselectivity.

Biocatalytic approaches have also emerged as a powerful tool for the synthesis of enantiopure amino alcohols. The use of enzymes, such as ketoreductases and transaminases, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided literature, the successful application of biocatalysts for the reduction of similar aromatic α-amino ketones suggests a promising avenue for future research and development.

Mechanistic Investigations of Stereocontrol in Synthesis

The stereochemical outcome in the enantioselective synthesis of this compound is intricately governed by the mechanism of the chosen synthetic route and the nature of the chiral catalyst or auxiliary employed.

In the case of ruthenium-catalyzed asymmetric transfer hydrogenation , the mechanism of stereocontrol is believed to involve the formation of a chiral ruthenium hydride complex. The transfer of the hydride to the prochiral ketone, 2-amino-1-(2-methoxyphenyl)ethanone, proceeds through a highly organized, six-membered ring transition state. The stereochemistry of the final product is dictated by the facial selectivity of the hydride attack, which is controlled by the steric and electronic properties of the chiral ligand coordinated to the ruthenium center. The interaction between the substrate and the chiral ligand in the transition state minimizes steric hindrance and leads to the preferential formation of one enantiomer.

For asymmetric reduction using chiral oxazaborolidine catalysts , such as the Corey-Bakshi-Shibata (CBS) catalyst, the mechanism involves the coordination of the borane reagent to the nitrogen of the oxazaborolidine, followed by coordination of the ketone's carbonyl oxygen to the boron atom. This coordination pre-organizes the ketone for a stereoselective hydride transfer from the borane. The chiral environment created by the oxazaborolidine dictates the trajectory of the hydride attack on the carbonyl carbon. The steric bulk of the substituents on the oxazaborolidine effectively shields one face of the ketone, forcing the hydride to attack from the less hindered face, thus leading to a high degree of enantioselectivity. The presence of the ortho-methoxy group on the phenyl ring of the substrate can influence the orientation of the ketone within the catalyst-substrate complex through steric or electronic interactions, thereby affecting the stereochemical outcome.

The following table outlines the key mechanistic features that govern stereocontrol in these two prominent synthetic methodologies.

Synthetic MethodKey Mechanistic Feature for StereocontrolInfluencing FactorsPredicted Outcome for (1S) isomer
Ru-Catalyzed Asymmetric Transfer HydrogenationFormation of a chiral metal-hydride complex and a highly organized six-membered ring transition state.Chirality of the diamine ligand; steric and electronic properties of the substrate and ligand.Use of a specific enantiomer of the chiral ligand (e.g., (S,S)-configuration) directs hydride attack to form the (S)-alcohol.
Asymmetric Reduction with Chiral Oxazaborolidines (CBS Reduction)Formation of a catalyst-substrate complex that directs hydride delivery from a specific face of the ketone.Chirality of the prolinol-derived catalyst; steric hindrance around the carbonyl group.The (S)-prolinol derived catalyst typically delivers the hydride to the Re face of the ketone, leading to the (S)-alcohol.

Reactions Involving the Amino and Hydroxyl Functional Groups

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group in a 1,2-relationship provides a versatile platform for a variety of chemical modifications. The relative reactivity of these groups can often be controlled by the choice of reagents and reaction conditions, allowing for selective functionalization.

Selective functionalization of the amino group is a key transformation for this molecule. Due to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom, N-functionalization can often be achieved with high selectivity.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be accomplished through various methods. One common approach is the use of alkyl halides. To favor mono-alkylation and prevent the formation of di-alkylated and quaternary ammonium (B1175870) salts, the reaction conditions, such as stoichiometry and temperature, must be carefully controlled. A simple and efficient protocol for the selective mono-N-alkylation of aromatic amines with 2-chloroethanol (B45725) has been demonstrated using a combination of potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) in methanol at room temperature, which could be applicable to this compound. rsc.org

Another modern and atom-economical method is the "hydrogen-borrowing" or "hydrogen autotransfer" catalysis. frontiersin.org In this process, a catalyst, often a transition metal complex, temporarily oxidizes the alcohol to an aldehyde, which then reacts with the amine to form an imine. The catalyst then reduces the imine to the corresponding N-alkylated amine. frontiersin.org This method avoids the use of stoichiometric alkylating agents and produces water as the only byproduct. frontiersin.org Defined PNP manganese pincer complexes have been shown to be effective catalysts for the selective N-alkylation of amines with alcohols under mild conditions. frontiersin.org

N-Acylation: The acylation of the amino group to form amides is another fundamental transformation. This is typically achieved using acylating agents such as acyl chlorides or anhydrides. To ensure selectivity for N-acylation over O-acylation, the reaction is often carried out under basic conditions or by using specific activating agents. A method for selective N-acylation of amino alcohols involves the formation of a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride, which then reacts selectively with the amino group. nih.govnih.gov This process can be performed in a one-pot synthesis, avoiding the isolation of the intermediate mixed anhydride. nih.gov Catalyst-free N-acylation of amines using acetic anhydride in water has also been reported as an eco-friendly and efficient method. rsc.org

Examples of Selective N-Functionalization Reactions
Reaction TypeReagents and ConditionsProduct TypeKey Features
N-AlkylationAlkyl halide, K₂CO₃/Na₂CO₃, Methanol, Room TemperatureMono-N-alkylated amino alcoholMild conditions, good selectivity for mono-alkylation. rsc.org
N-Alkylation (Hydrogen-Borrowing)Alcohol, Manganese pincer complex catalyst, t-BuOK, Toluene, 80-100 °CMono-N-alkylated amino alcoholAtom-economical, produces water as the only byproduct. frontiersin.org
N-AcylationOrganic acid, Sulfonyl chloride, Organic base; then amino alcoholN-acyl amino alcoholHigh selectivity for N-acylation, one-pot procedure. nih.govnih.gov
N-AcylationAcetic anhydride, Water, Catalyst-freeN-acetyl amino alcoholEco-friendly, mild conditions. rsc.org

While the amino group is generally more nucleophilic, selective functionalization of the hydroxyl group can be achieved under specific conditions.

O-Acylation: Chemoselective O-acylation of amino alcohols can be accomplished under acidic conditions. nih.gov By protonating the more basic amino group, its nucleophilicity is suppressed, allowing the hydroxyl group to react with an acylating agent. This method has been successfully used for the O-acylation of hydroxyamino acids and related amino alcohols using acyl halides or anhydrides in the presence of a strong acid like perchloric acid or trifluoroacetic acid. nih.gov This approach provides a direct route to O-acyl derivatives without the need for protecting the amino group. nih.gov

O-Alkylation: Selective O-alkylation of aminophenols has been achieved by first protecting the amino group, for example, by forming an imine with benzaldehyde. Subsequent alkylation of the hydroxyl group followed by hydrolysis of the imine yields the O-alkylated product. researchgate.net A similar strategy could be employed for this compound.

Examples of O-Functionalization Reactions
Reaction TypeReagents and ConditionsProduct TypeKey Features
O-AcylationAcyl halide or anhydride, Strong acid (e.g., HClO₄, CF₃COOH)O-acyl amino alcoholChemoselective for the hydroxyl group under acidic conditions. nih.gov
O-Alkylation1. Protection of amino group (e.g., imine formation). 2. Alkylating agent, Base. 3. Deprotection.O-alkyl amino alcoholRequires protection/deprotection sequence for selectivity. researchgate.net

The 1,2-amino alcohol functionality can undergo both oxidation and reduction reactions, leading to other important classes of compounds.

Oxidation: The secondary alcohol in this compound can be oxidized to a ketone, yielding the corresponding α-amino ketone. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is a mild and efficient method for this transformation, known for its wide functional group tolerance. wikipedia.orgorganic-chemistry.org This reaction is typically carried out at low temperatures (e.g., -78 °C) to avoid side reactions. organic-chemistry.org Prior protection of the amino group, for instance as a carbamate (B1207046) or amide, is often necessary to prevent side reactions. Further oxidation of the resulting α-amino ketone, or direct oxidation of the amino alcohol under more vigorous conditions, can lead to the formation of the corresponding α-amino acid. nih.govlouisville.edu

Reduction: While the amino alcohol moiety is already in a reduced state, the corresponding α-amino ketone can be reduced back to the 1,2-amino alcohol. This reduction is often carried out using hydride reagents like sodium borohydride (NaBH₄). Asymmetric transfer hydrogenation of unprotected α-amino ketones using ruthenium-diamine catalysts has been shown to produce chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. acs.org The 1,2-amino alcohol itself can be converted to a 1,2-diamine through a two-step process involving activation of the hydroxyl group (e.g., as a sulfonate ester) followed by nucleophilic substitution with an amine or azide (B81097) and subsequent reduction. rsc.orgnih.gov

Oxidation and Reduction Reactions of the 1,2-Amino Alcohol Moiety
TransformationReagents and ConditionsProductNotes
Oxidation of alcohol to ketoneSwern Oxidation (DMSO, oxalyl chloride, Et₃N, -78 °C)α-Amino ketoneRequires N-protection. Mild conditions. wikipedia.orgorganic-chemistry.org
Oxidation of alcohol to carboxylic acidStronger oxidizing agentsα-Amino acidMay require N-protection. nih.govlouisville.edu
Reduction of α-amino ketoneAsymmetric Transfer Hydrogenation (Ru-catalyst, HCOOH/TEA)1,2-Amino alcoholHigh enantioselectivity. acs.org
Conversion to 1,2-diamine1. Activation of -OH (e.g., MsCl). 2. Azide substitution. 3. Reduction.1,2-DiamineMulti-step process. rsc.orgnih.gov

Aromatic Ring Modifications of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group provides a site for further functionalization through electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The amino alcohol side chain, particularly after protonation of the amino group under acidic conditions, can act as a deactivating group and a meta-director. The outcome of an electrophilic substitution will therefore depend on the interplay of these directing effects and the reaction conditions.

Nitration: Aromatic nitration is typically carried out with a mixture of nitric acid and sulfuric acid. For anisole (B1667542) (methoxybenzene), nitration predominantly yields a mixture of ortho- and para-nitroanisole, with the para isomer being the major product due to steric hindrance at the ortho position. frontiersin.org Given the structure of this compound, the positions para (position 5) and ortho (position 3) to the methoxy group are activated. However, the bulky amino alcohol side chain at position 1 would sterically hinder attack at the 3-position, suggesting that nitration would likely occur preferentially at the 5-position.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents. N-halosuccinimides (NCS, NBS, NIS) in fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to be effective for the regioselective halogenation of arenes under mild conditions. nih.gov For 2-substituted indazoles, metal-free halogenation using N-halosuccinimides has demonstrated high regioselectivity. nih.gov Similar to nitration, halogenation of the 2-methoxyphenyl ring is expected to favor the position para to the methoxy group (5-position).

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). The acylation of 2-methoxynaphthalene (B124790) has been studied over zeolite catalysts, showing that the reaction can proceed with regioselectivity. rsc.orgresearchgate.net For the 2-methoxyphenyl group in the target molecule, acylation is expected to occur at the position para to the strongly activating methoxy group.

Regioselective Derivatization of the 2-Methoxyphenyl Moiety
ReactionTypical ReagentsPredicted Major RegioisomerRationale
NitrationHNO₃, H₂SO₄5-Nitro derivativeThe methoxy group is a strong para-director. frontiersin.org
HalogenationNBS, NCS, or NIS in HFIP5-Halo derivativeThe methoxy group is a strong para-director. nih.gov
Friedel-Crafts AcylationAcyl chloride, AlCl₃5-Acyl derivativeThe methoxy group is a strong para-director. rsc.orgresearchgate.net

The methoxy group plays a crucial role in determining the reactivity of the aromatic ring towards electrophiles. It influences the ring's reactivity through two main effects:

Resonance Effect: The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density at the ortho and para positions, making these positions more susceptible to attack by electrophiles. This electron-donating resonance effect is the dominant factor, making the methoxy group a strong activating group.

Inductive Effect: Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group also exerts an electron-withdrawing inductive effect. This effect slightly deactivates the entire ring, but its influence is weaker than the activating resonance effect.

The net result is that the methoxy group is a strong activator of the aromatic ring for electrophilic substitution and strongly directs incoming electrophiles to the ortho and para positions. In the case of this compound, the position para to the methoxy group (position 5) is the most likely site for electrophilic attack due to a combination of strong electronic activation and less steric hindrance compared to the ortho position (position 3), which is adjacent to the bulky amino alcohol substituent.

Intramolecular Cyclization and Rearrangement Reactions

This compound, as a chiral 1,2-amino alcohol, is a versatile substrate for various intramolecular reactions, leading to the formation of important heterocyclic structures. These transformations primarily involve the nucleophilic amino and hydroxyl groups interacting with an electrophilic center within the same molecule.

One of the most significant intramolecular cyclization reactions for this class of compounds is the synthesis of chiral 2-oxazolines. researchgate.netorganic-chemistry.org This process is typically a two-step sequence. First, the amino group of this compound is acylated to form the corresponding N-(2-hydroxy-2-(2-methoxyphenyl)ethyl)amide intermediate. This intermediate then undergoes an intramolecular cyclodehydration to yield the 2-oxazoline ring. The cyclization step can be promoted by a variety of reagents and conditions, which in turn can influence the stereochemical outcome of the reaction.

Common methods for effecting this cyclization include:

Dehydrative Cyclization: Strong acids like triflic acid (TfOH) can promote the direct dehydrative cyclization of the N-(β-hydroxyethyl)amide, generating water as the only byproduct. mdpi.com

Hydroxyl Group Activation: A widely used strategy involves converting the hydroxyl group into a good leaving group. Reagents such as thionyl chloride (SOCl₂) are employed to form a chlorosulfite intermediate, which is then displaced by the amide oxygen in an intramolecular nucleophilic substitution. researchgate.net

The table below summarizes common conditions used for the intramolecular cyclization of N-(β-hydroxyethyl)amides to form oxazolines.

Method Key Reagents Reaction Principle Typical Byproducts
Dehydrative CyclizationTriflic Acid (TfOH)Acid-catalyzed activation of the hydroxyl group, followed by intramolecular attack of the amide oxygen. mdpi.comWater
Appel ReactionTriphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄)In situ formation of a phosphonium (B103445) salt with the hydroxyl group, creating a good leaving group.Triphenylphosphine oxide, Chloroform
Burgess ReagentMethyl N-(triethylammoniumsulphonyl)carbamateActivation of the hydroxyl group for intramolecular displacement.N,N-diethyl-N-methylurea, Triethylammonium sulfate
Thionyl ChlorideThionyl Chloride (SOCl₂), then a mild base (e.g., NaHCO₃)Conversion of the hydroxyl to a chlorosulfite, which is then displaced intramolecularly. researchgate.netSulfur dioxide, HCl, Metal salts

Beyond cyclization, 1,2-amino alcohols can also undergo rearrangement reactions. A notable example is the enantiospecific rearrangement of β-amino alcohols catalyzed by trifluoroacetic anhydride (TFAA). organic-chemistry.org This transformation proceeds through the formation of an intermediate oxazolidine (B1195125) derivative, which subsequently rearranges to furnish a structurally isomeric 1,2-amino alcohol. The specificity of this reaction is critical for maintaining chiral integrity.

Stereochemical Integrity During Chemical Transformations

The stereocenter at the C1 position of this compound is a critical feature, and its fate during chemical transformations is of paramount importance, particularly in asymmetric synthesis. The stereochemical outcome of intramolecular cyclization to form oxazolines is highly dependent on the reaction mechanism.

Inversion of Stereochemistry: Many common methods for oxazoline (B21484) synthesis proceed with a complete inversion of configuration at the chiral carbinol center. This occurs when the reaction follows an Sₙ2-type mechanism. For instance, in the dehydrative cyclization promoted by triflic acid, the hydroxyl group is protonated to form a good leaving group (water). The subsequent intramolecular attack by the amide oxygen occurs from the backside, leading to inversion of the stereocenter. mdpi.com Similarly, the use of thionyl chloride to activate the hydroxyl group results in an intermediate that undergoes intramolecular Sₙ2 displacement, also causing inversion. researchgate.net Therefore, cyclization of an N-acylated derivative of this compound via these methods would yield a (4R)-4-(2-methoxyphenyl)-2-substituted-oxazoline.

Retention of Stereochemistry: While less common for standard cyclodehydration, retention of stereochemistry is achievable under specific conditions that avoid an Sₙ2 displacement at the chiral center. These methods typically involve the activation of the amide carbonyl, making it more electrophilic for attack by the hydroxyl group. This pathway does not break the C-O bond of the chiral center, thus preserving its original configuration.

The following table correlates the reaction mechanism with the expected stereochemical outcome for oxazoline formation from a chiral N-(β-hydroxyethyl)amide.

Reaction Pathway Key Feature Stereochemical Outcome at Carbinol Center Example Reagents
Sₙ2 Intramolecular CyclizationActivation of the hydroxyl group as a leaving group.InversionThionyl Chloride (SOCl₂), Triflic Acid (TfOH) mdpi.com
Intramolecular Acyl SubstitutionActivation of the amide carbonyl group.RetentionNot applicable for standard cyclodehydration

For rearrangement reactions, such as the one promoted by trifluoroacetic anhydride, the process is often highly stereospecific. organic-chemistry.org The reaction proceeds through concerted steps or via intermediates where the stereochemical information is retained throughout the transformation, ensuring the chiral integrity of the product, albeit with a rearranged molecular structure.

Applications of 1s 2 Amino 1 2 Methoxyphenyl Ethan 1 Ol in Asymmetric Catalysis and Organic Synthesis

Role as a Chiral Auxiliary in Diastereoselective Transformations

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.orgscielo.org.mx Chiral 1,2-amino alcohols are common precursors for some of the most reliable and widely used auxiliaries, such as oxazolidinones, often referred to as Evans auxiliaries. santiago-lab.comresearchgate.net These auxiliaries provide a predictable steric environment that biases the approach of incoming reagents, leading to the formation of one diastereomer in preference to others. scielo.org.mx

The primary mechanism of diastereocontrol exerted by auxiliaries derived from 1,2-amino alcohols involves the formation of a rigid, chelated transition state. When the amino alcohol is converted into an oxazolidinone and then acylated, the resulting N-acyl imide can be deprotonated to form a metal enolate (e.g., with lithium or boron). santiago-lab.com The metal center coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a fixed, planar five-membered ring structure. santiago-lab.com The bulky substituent originating from the amino alcohol (in this case, the ortho-methoxyphenyl group) effectively blocks one face of the enolate. wikipedia.org Consequently, electrophiles, such as alkyl halides (in alkylation reactions) or aldehydes (in aldol (B89426) reactions), can approach the enolate from the less sterically hindered face only, resulting in a highly diastereoselective transformation. williams.edunih.gov

This strategy has been successfully applied to a broad range of substrates. The substrate scope for asymmetric alkylations and aldol reactions using such auxiliaries is extensive, accommodating various acyl groups on the auxiliary and a wide array of electrophiles. researchgate.netharvard.edu For instance, asymmetric aldol reactions using oxazolidinone auxiliaries are particularly powerful as they simultaneously construct a C-C bond and set two contiguous stereocenters with a high degree of control. wikipedia.orgnih.gov

The utility of a chiral auxiliary is dependent on its easy attachment to the substrate and its subsequent clean removal without affecting the newly created stereocenter. scielo.org.mx

Attachment: For amino alcohol-derived auxiliaries like oxazolidinones, the first step is the formation of the oxazolidinone ring itself, typically through condensation of the amino alcohol with phosgene (B1210022) or a phosgene equivalent like diethyl carbonate or carbonyldiimidazole. santiago-lab.com The substrate, usually a carboxylic acid, is then attached to the nitrogen atom of the oxazolidinone. This acylation is commonly achieved by first deprotonating the auxiliary's N-H bond with a strong base (e.g., n-butyllithium) and then reacting the resulting anion with an acyl chloride. wikipedia.orgwilliams.edu Milder methods using acyl transfer catalysts like 4-(dimethylaminopyridine) (DMAP) with an acid anhydride (B1165640) are also effective. williams.edu

Cleavage: After the diastereoselective reaction is complete, the auxiliary must be cleaved to reveal the chiral product. The N-acyl bond is an amide, which can be hydrolyzed under various conditions. The choice of cleavage method determines the functional group obtained:

Basic Hydrolysis (e.g., LiOH/H₂O₂): This is a common method that cleaves the auxiliary to yield the chiral carboxylic acid. The hydroperoxide anion (OOH⁻) selectively attacks the exocyclic carbonyl group, which is then reduced to the acid. williams.edu

Reductive Cleavage (e.g., LiBH₄, LiAlH₄): Using metal hydride reagents reduces the acyl group to a primary alcohol. santiago-lab.com

Conversion to Other Functional Groups: The auxiliary can also be cleaved to yield esters or Weinreb amides by using reagents like sodium alkoxides or N,O-dimethylhydroxylamine, respectively.

This flexibility in cleavage allows for the synthesis of a variety of enantiomerically enriched building blocks from a single type of auxiliary-controlled reaction. santiago-lab.com

Utility as a Chiral Ligand in Enantioselective Metal-Catalyzed Reactions

(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol can also function as a chiral ligand in transition metal catalysis. By coordinating to a metal ion, it creates a chiral environment around the catalytically active center, enabling the enantioselective transformation of a prochiral substrate.

As a 1,2-amino alcohol, the compound acts as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group. researchgate.netwikipedia.org This (N,O)-chelation forms a thermodynamically stable five-membered ring with the metal. wikipedia.orgomicsonline.org The stereochemistry of the ligand dictates the conformation of this chelate ring, which in turn creates a specific chiral pocket around the metal.

The design of the ligand is crucial for its effectiveness. The ortho-methoxyphenyl substituent on this compound plays a significant role. The methoxy (B1213986) group is an electron-donating group, which can influence the electronic properties of the metal center upon coordination. nih.gov Furthermore, its position provides steric bulk close to the coordination site, which can be critical for differentiating the two faces of a prochiral substrate and achieving high enantioselectivity.

One of the most well-established applications for chiral β-amino alcohol ligands is in the catalytic enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes. wikipedia.orgnih.gov This reaction is a reliable method for synthesizing chiral secondary alcohols. mdpi.com In a typical catalytic cycle, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, activating its carbonyl group. The ethyl group is transferred from the zinc to one specific face of the aldehyde, dictated by the steric environment of the chiral ligand.

While specific data for this compound in this reaction is not detailed in the surveyed literature, extensive research on analogous β-amino alcohols demonstrates the high efficiency of this process. High yields and excellent enantioselectivities are often achieved across a range of aromatic and aliphatic aldehydes. mdpi.comresearchgate.net The performance of these ligands highlights their potential in forming key C-C bonds.

Table 1: Representative Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Fructose-Derived β-Amino Alcohol Ligand

EntryAldehydeYield (%)ee (%)Configuration
1Benzaldehyde8590S
2o-Methylbenzaldehyde8092S
3m-Methylbenzaldehyde8296S
4p-Chlorobenzaldehyde8888S
5Cinnamaldehyde7585S
6Cyclohexanecarboxaldehyde7080S

This table presents illustrative data for a related β-amino alcohol to demonstrate the typical scope and effectiveness of this class of ligands in the asymmetric diethylzinc addition. Data sourced from studies on carbohydrate-based ligands. mdpi.com

Chiral amino alcohols are highly effective ligands for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. Two primary methodologies where this compound and its analogues find application are catalytic transfer hydrogenation and borane-mediated reductions.

Asymmetric Transfer Hydrogenation (ATH): This method uses a stable and easily handled hydrogen source, such as 2-propanol or a formic acid/triethylamine mixture, to reduce ketones. mdpi.com The reaction is typically catalyzed by ruthenium(II) or rhodium(III) complexes. ias.ac.in A catalyst is often formed in situ from a metal precursor, like [RuCl₂(p-cymene)]₂, and a chiral amino alcohol ligand. core.ac.uk The ligand and the metal form a chiral complex that facilitates the stereoselective transfer of a hydride from the hydrogen donor to the ketone. core.ac.ukrug.nl This methodology is widely used for the reduction of aryl alkyl ketones, often providing high conversions and excellent enantioselectivities. rug.nl

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones with a Ru(II)/Chiral Amino Alcohol Catalyst System

EntryKetone SubstrateHydrogen SourceConversion (%)ee (%)
1Acetophenone2-Propanol/Base>9592
24'-Methylacetophenone2-Propanol/Base>9590
34'-Methoxyacetophenone2-Propanol/Base>9588
42'-Chloroacetophenone2-Propanol/Base>9594
51-AcetonaphthoneHCOOH/NEt₃>9995

This table presents representative data for Ru-catalyzed ATH using analogous chiral amino alcohol ligands to illustrate typical results. Data compiled from studies on similar systems. ias.ac.inrug.nl

Oxazaborolidine-Catalyzed Reductions: Chiral amino alcohols can be reacted with a borane (B79455) source (e.g., BH₃·THF) to form a chiral oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) catalyst. nih.govic.ac.uk This catalyst coordinates to another molecule of borane through its Lewis basic nitrogen atom, activating the borane as a more potent reducing agent. ic.ac.uk Simultaneously, the Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone substrate, activating it for reduction and holding it in a rigid, predictable orientation. york.ac.uk This dual activation allows for highly enantioselective intramolecular hydride delivery from the activated borane to one face of the ketone. ic.ac.uk This method is highly effective for a wide variety of ketones, including aromatic, aliphatic, and α,β-unsaturated systems, consistently affording high enantiomeric excesses. nih.govresearchgate.net

Building Block for the Synthesis of Complex Chiral Organic Molecules

The utility of this compound as a chiral precursor is rooted in its ability to impart stereochemical control during synthetic transformations. This control is essential for the creation of molecules with specific three-dimensional arrangements, which is often a prerequisite for desired biological activity. The compound's rigid 1,2-amino alcohol scaffold is a key feature that chemists exploit to construct intricate molecular architectures with high stereoselectivity.

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. Chiral 1,2-amino alcohols, such as this compound, are ideal starting points for the asymmetric synthesis of important heterocyclic systems like morpholines and their derivatives.

A prominent example of a bioactive molecule featuring a chiral morpholine (B109124) ring is the antidepressant drug Reboxetine. The synthesis of its enantiomerically pure form, (S,S)-Reboxetine, highlights a common strategy where a chiral 1,2-amino alcohol is a key precursor. lookchem.com A similar synthetic logic can be applied using this compound to generate novel analogues. The typical synthetic sequence involves an initial reaction of the amino alcohol with a suitable dielectrophile, such as a derivative of chloroacetic acid, to facilitate a cyclization reaction.

For instance, reaction with chloroacetyl chloride would lead to an N-acylated intermediate. Subsequent intramolecular Williamson ether synthesis, promoted by a base, would yield a chiral morpholin-3-one (B89469). This morpholin-3-one is a versatile heterocyclic scaffold that can be further modified or used as a core structure in drug discovery programs. The stereochemistry of the starting amino alcohol directly dictates the stereochemistry of the resulting morpholinone.

Starting Material Reagent Resulting Heterocycle Potential Application
This compound Chloroacetyl chloride, Base (5S)-5-(2-methoxyphenyl)morpholin-3-one Core for bioactive molecule synthesis
This compound Ethylene sulfate, Base (2S)-2-(2-methoxyphenyl)morpholine Scaffold for Reboxetine analogues

The strategic value of this compound extends to its role as a precursor for key chiral intermediates used in the synthesis of bioactive analogues. The synthesis of (S,S)-Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor, provides a clear blueprint for how structurally related amino alcohols are utilized. lookchem.com

In a representative synthesis of Reboxetine, a chiral amino alcohol is first N-alkylated and then undergoes a series of transformations to form the morpholine ring. lookchem.com Applying this methodology, this compound can be envisioned as a starting point for analogues of Reboxetine or other neurologically active agents.

The synthesis of a key intermediate for a Reboxetine analogue would begin with the protection of the amino group, for example, through N-benzylation. The resulting N-protected amino alcohol can then react with an appropriate electrophile to build the remainder of the heterocyclic ring. For example, reaction with an epoxide followed by cyclization is a common method to form the morpholine skeleton.

A crucial step in such syntheses is the cyclization to form the heterocyclic core. For example, an N-protected derivative of this compound can be treated with an agent like tosyl chloride, which activates the hydroxyl group, facilitating an intramolecular nucleophilic substitution by the nitrogen atom to close the ring and form the morpholine structure. lookchem.com The resulting N-protected morpholine is a stable, chiral intermediate that can be deprotected and further functionalized to yield the final bioactive analogue.

Chiral Precursor Key Transformation Chiral Intermediate Target Bioactive Analogue
This compound N-acylation and intramolecular cyclization (5S)-5-(2-methoxyphenyl)morpholin-3-one Novel CNS agents
This compound N-alkylation and intramolecular cyclization (2S)-N-Benzyl-2-(2-methoxyphenyl)morpholine Reboxetine Analogue

Computational and Theoretical Investigations of 1s 2 Amino 1 2 Methoxyphenyl Ethan 1 Ol

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Calculations)

Quantum mechanical methods, such as Density Functional Theory (DFT) and Ab Initio calculations, are fundamental to modern computational chemistry. These approaches solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. DFT, in particular, has become a popular method due to its balance of accuracy and computational efficiency, making it well-suited for studying organic molecules like (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. niscpr.res.innih.gov These calculations can predict a wide range of molecular properties, from geometries and vibrational frequencies to electronic characteristics and reaction energies.

The electronic structure dictates the chemical behavior of a molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. ossila.comyoutube.com Conversely, the LUMO is the lowest energy orbital that can accept electrons, indicating its electrophilic nature. ossila.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. wikipedia.org A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the amino group and the oxygen of the hydroxyl group, due to the presence of lone pairs of electrons. The LUMO is likely distributed over the aromatic methoxyphenyl ring, which can accept electron density.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. In this compound, the MEP would show negative potential (red/yellow) around the nitrogen and oxygen atoms, confirming these as sites for electrophilic attack, and positive potential (blue) around the amine and hydroxyl hydrogens.

Table 1: Illustrative Frontier Molecular Orbital Properties

This table presents typical values for a molecule similar in structure to this compound, as specific computational data for the target compound is not available in the cited literature. The values are for illustrative purposes.

PropertyCalculated Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital. ossila.comwikipedia.org
LUMO Energy-0.8Energy of the lowest unoccupied molecular orbital. ossila.comwikipedia.org
HOMO-LUMO Gap5.7Energy difference indicating chemical stability and reactivity. wikipedia.org
Ionization Potential6.5Energy required to remove an electron from the HOMO. materialsciencejournal.org
Electron Affinity0.8Energy released when an electron is added to the LUMO.

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them. This is particularly important for 1,2-aminoalcohols, where the relative orientation of the amino and hydroxyl groups is critical. ntu.edu.tw

A significant factor governing the conformational preference of this molecule is the potential for intramolecular hydrogen bonding. ustc.edu.cnsemanticscholar.org A hydrogen bond can form between the hydroxyl group's hydrogen (donor) and the amino group's nitrogen (acceptor), or between an amino group's hydrogen (donor) and the hydroxyl group's oxygen (acceptor). Such interactions stabilize specific gauche conformations over anti conformations, where the functional groups are further apart. ntu.edu.tw DFT calculations can be used to optimize the geometries of different possible conformers and calculate their relative energies to determine the most stable structures. nih.govyildiz.edu.tr Studies on similar amino alcohols have shown that intramolecular hydrogen bonds play a crucial role in determining their conformational stabilities. ntu.edu.twustc.edu.cn

Table 2: Illustrative Relative Energies of Conformers

This table shows hypothetical relative energies for different conformers of this compound, demonstrating the stabilizing effect of hydrogen bonding. Specific computational data is not available in the cited literature.

ConformerDihedral Angle (N-C-C-O)Intramolecular H-BondRelative Energy (kcal/mol)
Gauche 1~60°Yes (O-H···N)0.00 (most stable)
Gauche 2~-60°Possible (N-H···O)1.5
Anti180°No3.5

Quantum mechanical calculations are highly effective at predicting spectroscopic properties, which can be used to confirm the structure and identity of a synthesized compound. niscpr.res.innih.gov

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. nih.gov For this compound, this would allow for the assignment of characteristic peaks, such as the O-H and N-H stretching vibrations (typically in the 3200-3600 cm⁻¹ region), C-H stretches (aromatic and aliphatic), and C-O stretches. The predicted spectrum can be compared with experimental data to confirm the molecule's structure. scielo.org.zaresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). scielo.org.zaresearchgate.net These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and assigning signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-Vis range. materialsciencejournal.orgresearchgate.net For this compound, these transitions would likely involve π→π* excitations within the methoxyphenyl ring.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies

This table provides an example of how theoretical and experimental spectroscopic data are compared. The values are representative for the functional groups present in the target molecule.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch34503435
N-H Stretch33803372
Aromatic C-H Stretch30803075
Aliphatic C-H Stretch29602955
Aromatic C=C Stretch16051600
C-O Stretch12451240

Mechanistic Probing of Reactions Involving this compound

Beyond static molecular properties, computational chemistry is a powerful tool for investigating reaction mechanisms. This involves mapping the potential energy surface of a reaction to understand how reactants are converted into products.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). matlantis.com Computational methods can be used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. matlantis.com

For reactions involving this compound, such as its synthesis via the asymmetric reduction of a corresponding α-amino ketone, DFT calculations can elucidate the entire reaction pathway. nih.govscholaris.ca This involves identifying reactants, intermediates, transition states, and products along the reaction coordinate. By calculating the energies of all these species, a detailed energy profile of the reaction can be constructed, providing a deep understanding of the mechanism.

Chiral 1,2-amino alcohols like this compound are valuable as chiral ligands or auxiliaries in asymmetric catalysis. nih.govsemanticscholar.orgresearchgate.net They are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer of the product. nsf.gov

Computational modeling is instrumental in understanding the origins of this stereoselectivity. By building models of the catalyst-substrate complex, chemists can investigate the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that favor one reaction pathway over another. acs.org DFT calculations are used to determine the energies of the diastereomeric transition states that lead to the different stereoisomeric products. The transition state with the lower energy corresponds to the major product observed experimentally. This analysis allows for the rational design of more efficient and selective catalysts.

Molecular Modeling and Simulation of Interactions with Molecular Targets

Molecular modeling and simulation are powerful tools to understand how a chemical compound, or "ligand," might interact with biological targets such as receptors or enzymes. These methods can predict the binding affinity and the specific interactions that stabilize the ligand-target complex.

Ligand-Receptor/Enzyme Binding Simulations and Docking Studies

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or an enzyme. This method helps in understanding the binding mode and affinity of the ligand. Molecular dynamics simulations can further refine these predictions by simulating the movement of atoms in the complex over time, providing insights into the stability of the interactions.

Despite the utility of these methods, no specific docking studies or binding simulations for this compound with any particular biological target have been reported in the reviewed literature. Therefore, a data table summarizing binding energies, key interacting residues, and types of interactions cannot be provided at this time.

In Silico Structure-Activity Relationship (SAR) Derivation

In silico Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of a compound with its biological activity. These studies are crucial for optimizing lead compounds in drug discovery by predicting how changes in the molecular structure might affect its potency and selectivity.

For the class of ortho-methoxyphenyl ethanolamines, to which this compound belongs, a systematic in silico SAR derivation would involve comparing the predicted activities of a series of structurally related compounds. This would help in identifying the key molecular features responsible for their biological effects. However, no such computational SAR studies specifically detailing the influence of the methoxy (B1213986) group position, the stereochemistry of the chiral centers, or other structural modifications on the activity of this class of compounds were found in the public domain. Consequently, a data table illustrating these relationships with predictive activity data cannot be compiled.

Future computational research on this compound and its analogs would be valuable in elucidating their potential molecular targets and guiding the design of new, more effective therapeutic agents.

Advanced Analytical Methodologies for Research on 1s 2 Amino 1 2 Methoxyphenyl Ethan 1 Ol

Spectroscopic Techniques for Structural and Stereochemical Characterization

Spectroscopy offers powerful, non-destructive methods to elucidate the structural and stereochemical properties of chiral compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are indispensable for confirming both the identity and the specific three-dimensional arrangement of atoms in molecules such as (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for structure elucidation. In an achiral environment, enantiomers are indistinguishable by NMR as they exhibit identical spectra. However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment, leading to separate, distinguishable signals for each enantiomer. This allows for the accurate determination of chiral purity or enantiomeric excess (ee).

Two primary NMR methods are employed for this purpose:

Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently bonded to an enantiomerically pure CDA. This reaction forms diastereomers, which have different physical properties and, consequently, distinct NMR spectra.

Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a CSA. This interaction is sufficient to induce chemical shift non-equivalence between the enantiomers in the NMR spectrum. Lanthanide-based chiral shift reagents are a prominent class of CSAs that can cause significant separation of enantiomeric signals. libretexts.orgresearchgate.net

For this compound, the presence of both amino and hydroxyl groups provides two potential sites for interaction with chiral auxiliaries. When a chiral shift reagent, such as a europium or samarium complex, is added to a sample, it will interact differently with the (1S) and (1R) enantiomers. tcichemicals.com This differential interaction results in separate signals for corresponding protons in the two enantiomers, with the degree of separation (ΔΔδ) allowing for direct integration and quantification of each enantiomer. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for Enantiomeric Discrimination of an Amino Alcohol Using a Chiral Shift Reagent
ProtonChemical Shift (δ) without Shift Reagent (ppm)Chemical Shift (δ) with Shift Reagent (S-enantiomer) (ppm)Chemical Shift (δ) with Shift Reagent (R-enantiomer) (ppm)Chemical Shift Difference (ΔΔδ) (ppm)
CH-OH4.855.155.250.10
CH₂-NH₂3.103.353.420.07
OCH₃3.883.953.980.03

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly powerful for assigning the absolute configuration of stereocenters. While this compound may have a weak CD signal on its own, its signal can be greatly enhanced through derivatization. nsf.gov

The formation of a Schiff base between the primary amine of the amino alcohol and an achiral, chromophoric aldehyde probe can induce a strong CD signal, known as a Cotton effect. nsf.gov The sign of this Cotton effect (positive or negative) can often be correlated to the absolute configuration (S or R) of the chiral center adjacent to the amine. nih.govresearchgate.net This method provides a rapid and sensitive means to confirm the (1S) configuration by comparing the observed spectrum to that of known reference compounds or established empirical rules. nsf.govresearchgate.net

Enantioselective Chromatographic Techniques for Purity and Isomer Separation

Chromatography is the premier technique for the physical separation of chemical compounds. For chiral molecules, specialized enantioselective chromatography is required to separate the enantiomers from each other, which is essential for determining enantiomeric purity and for preparative isolation of a single enantiomer. mdpi.comcsfarmacie.cz

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioselective analysis and separation of chiral compounds in the pharmaceutical industry. csfarmacie.czresearchgate.net The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. mdpi.comscas.co.jp These differential interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation. csfarmacie.cz

A wide variety of CSPs are commercially available, broadly classified into types such as:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) are coated onto a silica (B1680970) support. These are highly versatile and can separate a broad range of chiral compounds, including amino alcohols, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. nih.gov

Macrocyclic antibiotic CSPs: These phases, such as those based on teicoplanin or vancomycin, contain multiple stereocenters and functional groups, creating complex chiral pockets that allow for effective enantioseparation of polar molecules like amino acids and amino alcohols. researchgate.netsigmaaldrich.com

Pirkle-type CSPs: These involve smaller chiral molecules, often with π-acidic or π-basic aromatic rings, bonded to a silica support. Separation is achieved through π-π interactions, hydrogen bonding, and steric repulsion. scas.co.jp

For the analysis of this compound, a polysaccharide-based or macrocyclic antibiotic CSP would likely provide excellent resolution, allowing for the accurate quantification of the (1S)-enantiomer and detection of even trace amounts of the (1R)-enantiomer. ankara.edu.tr

Table 2: Typical Chiral HPLC Conditions for Amino Alcohol Separation
Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseSeparation PrincipleSuitability for Amino Alcohols
Cellulose-based (e.g., Chiralpak IA)Hexane/Ethanol or Acetonitrile/Methanol (B129727)Hydrogen bonding, steric interactions, dipole interactionsHigh
Macrocyclic Glycopeptide (e.g., Chirobiotic T)Methanol/Water with acid/base modifiersInclusion complexation, ionic interactions, H-bondingExcellent
Pirkle-type (e.g., (R,R)-Whelk-O1)Hexane/Isopropanol (B130326)π-π interactions, hydrogen bonding, dipole stackingModerate to High

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. gcms.czchromatographyonline.com Since amino alcohols like this compound have low volatility due to their polar amino and hydroxyl groups, derivatization is typically required prior to analysis. sigmaaldrich.com The functional groups are converted into less polar, more volatile esters or amides through reactions such as acylation. uni-tuebingen.de

Once derivatized, the sample is injected into the GC, which is equipped with a chiral capillary column. These columns most commonly use cyclodextrin (B1172386) derivatives as the CSP. gcms.cz The chiral cavities of the cyclodextrin molecules allow for differential inclusion of the derivatized enantiomers, leading to different retention times and effective separation. Chiral GC often provides very high resolution and short analysis times. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule and its absolute configuration. nih.gov This technique analyzes the diffraction pattern produced when a single crystal of the compound is irradiated with an X-ray beam. The resulting electron density map allows for the precise determination of atomic positions, bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. nih.gov

To perform this analysis on this compound, a high-quality single crystal of the compound, or a suitable salt or derivative, must first be grown. The analysis of the diffraction data, particularly using anomalous dispersion effects, can unambiguously determine the configuration as (1S), providing the ultimate proof of its stereochemical identity. researchgate.net The resulting structural data is the gold standard against which other analytical techniques are calibrated.

Table 3: Representative Crystallographic Data for a Chiral Amino Alcohol
ParameterExample Value
Chemical FormulaC₉H₁₃NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions (a, b, c)a = 5.8 Å, b = 9.5 Å, c = 16.2 Å
Volume (V)892 ų
Method of Configuration DeterminationAnomalous Dispersion (Flack Parameter)

Mass Spectrometry for High-Resolution Mass Analysis and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique in the structural elucidation and characterization of organic molecules such as this compound. This powerful methodology provides highly accurate mass measurements, enabling the determination of elemental compositions and offering deep insights into the compound's structure through the analysis of its fragmentation patterns. Techniques such as liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) are particularly effective, offering both high selectivity and sensitivity for the analysis of such compounds in various matrices.

The primary advantage of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of ions with exceptional precision, typically to four or five decimal places. This level of accuracy allows for the confident determination of a molecule's elemental formula. For this compound (C9H13NO2), the theoretical exact mass can be calculated and compared with the experimentally measured mass, confirming the compound's identity.

Furthermore, fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide a roadmap to the compound's molecular architecture. In a typical MS/MS experiment, the protonated molecule ([M+H]+) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. The fragmentation pathways are characteristic of the molecule's functional groups and their arrangement.

While specific fragmentation data for this compound is not extensively published, the fragmentation behavior can be inferred from closely related structural analogs. A key fragmentation pathway for amino alcohols involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), as well as the loss of small neutral molecules like water (H2O) and ammonia (B1221849) (NH3).

For the 2-methoxyphenyl moiety, characteristic fragmentations would involve the benzylic cleavage, leading to the formation of a stable methoxy-substituted benzyl (B1604629) cation. The fragmentation pattern provides a structural fingerprint that can be used for identification and differentiation from isomeric compounds.

The table below illustrates a hypothetical high-resolution mass spectrometry analysis for this compound, detailing the expected parent ion and plausible fragment ions with their corresponding theoretical exact masses and elemental compositions.

Ion TypeProposed StructureTheoretical m/zElemental Composition
[M+H]+Intact protonated molecule168.1025C9H14NO2
[M+H - H2O]+Loss of water from the hydroxyl group150.0919C9H12NO
[M+H - NH3]+Loss of ammonia from the amino group151.0759C9H11O2
Fragment Ion 1Cleavage of the C-C bond of the ethanolamine (B43304) side chain137.0603C8H9O2
Fragment Ion 2Benzylic cleavage with loss of the aminoethanol side chain121.0653C8H9O

This table is illustrative and based on general fragmentation principles for this class of compounds.

Future Directions and Emerging Research Avenues for 1s 2 Amino 1 2 Methoxyphenyl Ethan 1 Ol

Development of Next-Generation Chiral Catalysts and Reagents for its Synthesis

The efficient and enantioselective synthesis of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is paramount for its accessibility and application. Future research will focus on developing more robust, efficient, and sustainable catalytic systems.

Key research avenues include:

Advanced Metal-Based Catalysts: While traditional catalysts are effective, the development of novel iridium, ruthenium, and rhodium complexes with chiral spiro ligands is a promising direction. researchgate.net These catalysts aim for higher turnover numbers (TON) and turnover frequencies (TOF), allowing for significantly lower catalyst loading and milder reaction conditions, which is both economically and environmentally beneficial.

Biocatalysis and Enzyme Engineering: The use of enzymes, such as engineered amine dehydrogenases (AmDHs) or reductases, offers a green alternative to metal catalysis. nih.govresearchgate.net Future work will involve protein engineering and directed evolution to create enzymes with enhanced substrate specificity for 2-amino-1-(2-methoxyphenyl)ethanone, improved stability in organic solvents, and higher stereoselectivity, pushing enantiomeric excess values consistently above 99%. nih.govresearchgate.net

Organocatalysis: Chiral Brønsted acids and other organocatalysts are emerging as powerful tools for asymmetric synthesis. researchgate.net Research into novel organocatalytic systems for the asymmetric reduction of α-amino ketones or related precursors could eliminate the need for potentially toxic and expensive heavy metals, simplifying purification processes.

Table 1: Emerging Catalytic Strategies for Chiral 1,2-Amino Alcohol Synthesis

Catalyst TypeExample/ConceptPotential Advantages for this compound Synthesis
Metal-Based Catalysts Chiral Spiro Iridium Complexes researchgate.netHigh efficiency (TON up to 100,000), excellent enantioselectivity (>99% ee), applicability to drug synthesis.
Biocatalysts Engineered Amine Dehydrogenases (AmDHs) nih.govHigh stereoselectivity, mild reaction conditions (aqueous media, room temp.), uses ammonia (B1221849) as amino donor, sustainable.
Organocatalysts Chiral Phosphoric Acids researchgate.netMetal-free, lower toxicity, operational simplicity, potential for novel reaction pathways.

Exploration of Novel Chemical Transformations and Derivatizations

Beyond its role as a synthetic intermediate, this compound is a versatile scaffold for generating diverse molecular architectures. Future research will explore novel ways to functionalize its amino and hydroxyl groups to create derivatives with unique properties.

Scaffolds for Asymmetric Catalysis: The compound can be used to synthesize more complex chiral ligands, such as BOX and PyBOX type structures, for use in a wide range of asymmetric transformations. nih.gov Research will focus on creating bespoke ligands derived from this scaffold to catalyze specific, challenging reactions with high selectivity.

Pharmaceutical and Agrochemical Analogs: The amino alcohol moiety is a key pharmacophore in many bioactive molecules. mdpi.com Derivatization of the amino group (e.g., through acylation, sulfonylation) or the hydroxyl group (e.g., through etherification, esterification) can lead to the discovery of new therapeutic agents or agrochemicals. evitachem.comnih.gov The methoxy-substituted phenyl ring also offers sites for further modification to fine-tune biological activity.

Click Chemistry and Bioconjugation: Introduction of functional handles, such as azides or alkynes, onto the this compound backbone would allow for its facile incorporation into larger biomolecules like peptides or polymers via click chemistry. This opens avenues for creating novel biomaterials or molecular probes.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The convergence of synthetic chemistry with automation and high-throughput screening (HTS) is accelerating the pace of discovery. Applying these technologies to this compound will be a key future direction.

Combinatorial Library Synthesis: Automated synthesis platforms can be employed to rapidly generate large libraries of derivatives from the parent compound. mdpi.com By systematically varying substituents on the amino and hydroxyl groups, researchers can create hundreds or thousands of related compounds for screening.

High-Throughput Screening (HTS): These libraries can then be screened against a multitude of biological targets (e.g., enzymes, receptors) using HTS technologies to identify new drug leads or biological probes. nih.govcuanschutz.edu Platforms equipped with automated liquid handlers and high-content imagers can assess the activity of thousands of compounds per day. cuanschutz.edu This approach significantly shortens the timeline for identifying promising molecules compared to traditional methods.

Table 2: High-Throughput Workflow for Derivative Discovery

StageTechnologyObjective
1. Library Generation Automated Synthesis PlatformsRapidly synthesize a diverse library of derivatives from this compound.
2. Compound Plating Automated Liquid Handlers (e.g., Janus G3) cuanschutz.eduPrecisely dispense nano- to micro-liter volumes of library compounds into microtiter plates.
3. Biological Assay Biochemical or Cell-Based AssaysExpose biological targets to the compound library to elicit a measurable response.
4. Data Acquisition HTS Plate Readers (e.g., Envision HTS) cuanschutz.eduQuickly measure assay readouts (e.g., fluorescence, luminescence, absorbance) for all wells.
5. Hit Identification Data Analysis SoftwareIdentify compounds that produce a significant effect in the assay for further investigation.

Interdisciplinary Research in Materials Science and Advanced Chemical Biology

The unique structural features of this compound make it an attractive candidate for applications beyond traditional organic synthesis, particularly at the interface of chemistry with materials science and biology.

Materials Science: As a chiral monomer, this compound could be incorporated into polymers to create chiral stationary phases for chromatography or materials with unique chiroptical properties. Its bifunctional nature allows for the formation of polyamides or polyesters. Research in this area would explore the synthesis and characterization of such novel polymers and their potential applications in separations, sensing, or asymmetric catalysis.

Chemical Biology: In chemical biology, derivatives of this compound can be synthesized as molecular probes to study biological processes. For example, by attaching a fluorescent tag or a photo-crosslinking group, researchers can create tools to investigate enzyme active sites or receptor binding pockets. evitachem.com Its scaffold can also serve as a starting point for designing inhibitors of specific enzymes, leveraging its stereochemistry to achieve selective binding. evitachem.com

Q & A

Basic Questions

Q. What are the standard synthetic routes for (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol?

  • Methodological Answer : The synthesis typically involves reductive amination or catalytic hydrogenation of a ketone precursor. For example:

Precursor Preparation : Start with 2-methoxyphenylglyoxal, which undergoes condensation with ammonia or an amine source to form an imine intermediate.

Reduction : Use asymmetric hydrogenation with a chiral catalyst (e.g., Ru-BINAP complexes) to introduce the (S)-configuration. Alternatively, employ borane-dimethyl sulfide in tetrahydrofuran (THF) at 0–60°C for stereoselective reduction .

Purification : Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or crystallization.

  • Key Considerations : Solvent polarity and catalyst loading significantly impact enantiomeric excess (ee).

Q. How is the enantiomeric purity of this compound characterized?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Retention times distinguish enantiomers .
  • NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting in proton signals, enabling ee quantification .
  • Polarimetry : Compare the optical rotation with literature values for the pure (S)-enantiomer.

Advanced Questions

Q. What strategies enhance enantioselective synthesis of this compound?

  • Methodological Answer :

Strategy Example Key Parameters Reference
Asymmetric Catalysis Ru-(S)-BINAP catalyst in hydrogenationH₂ pressure (50–100 psi), 25°C, 12–24 h
Chiral Auxiliaries Evans oxazolidinone-mediated alkylationLow temperature (–78°C), LiHMDS as base
Kinetic Resolution Lipase-catalyzed acetylation of racemic mixtureSolvent: toluene, 37°C, 48 h
  • Data Analysis : Optimize ee by adjusting catalyst/substrate ratio and reaction time.

Q. How can contradictory reports on this compound’s biological activity be resolved?

  • Methodological Answer :

Standardized Assays : Conduct enzyme inhibition (e.g., monoamine oxidase) or receptor-binding studies (e.g., β-adrenergic receptors) using both enantiomers under identical conditions (pH 7.4, 37°C) .

Control for Metabolites : Use LC-MS to verify compound stability in assay media and rule out degradation artifacts .

Cross-Validation : Compare results across orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with a receptor’s crystal structure (e.g., PDB ID: 2RH1) to model binding poses. Score interactions using the AMBER force field .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between the hydroxyl group and Asp113 in β₂ receptors) .
  • QSAR Models : Train models on analogs (e.g., 2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol) to predict IC₅₀ values .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies?

  • Methodological Answer :

  • Root Cause : Differences in reducing agents (e.g., NaBH₄ vs. LiAlH₄) and solvent systems (polar aprotic vs. protic) affect reaction efficiency .
  • Mitigation : Use Design of Experiments (DoE) to optimize parameters. For example, a central composite design can identify ideal temperature (40–60°C) and catalyst loading (5–10 mol%) .
    • Case Study : A study using borane-dimethyl sulfide achieved 85% yield in THF, while LiAlH₄ in diethyl ether gave 62% due to competing side reactions .

Biological Interaction Studies

Q. How does the 2-methoxy group influence this compound’s pharmacological profile?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 2-fluoro or 2-chloro derivatives) and test in receptor-binding assays. The methoxy group enhances lipophilicity (logP = 1.2 vs. 0.8 for hydroxy analogs), improving blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess O-demethylation rates. LC-MS quantifies metabolite formation (e.g., 2-hydroxy derivative) .

Analytical Challenges

Q. What advanced techniques characterize this compound’s solid-state structure?

  • Methodological Answer :

  • Single-Crystal XRD : Grow crystals via vapor diffusion (solvent: methanol/water). Resolve the (S)-configuration using anomalous dispersion .
  • Solid-State NMR : ¹³C CP/MAS NMR confirms hydrogen bonding between the amino and hydroxyl groups (δ = 160–165 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.